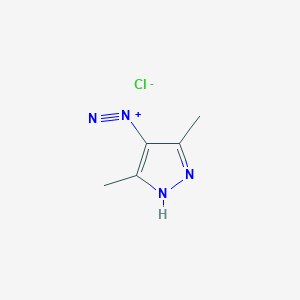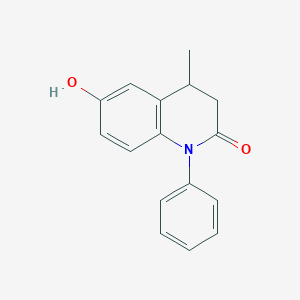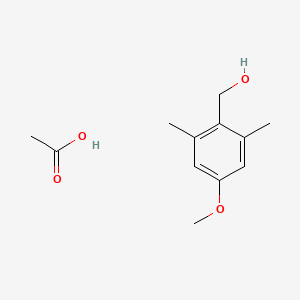
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of a methoxy group and two methyl groups attached to the benzene ring, which significantly influences its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol typically involves the reaction of 4-methoxy-2,6-dimethylbenzyl alcohol with acetic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzaldehyde or 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the dimethyl groups on the benzene ring.
(2,6-Dimethylphenyl)amino(oxo)acetic acid: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
92516-23-9 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-7-4-9(12-3)5-8(2)10(7)6-11;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
InChIキー |
LVNNGWUIONKQCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CO)C)OC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
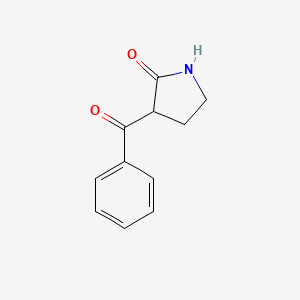
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
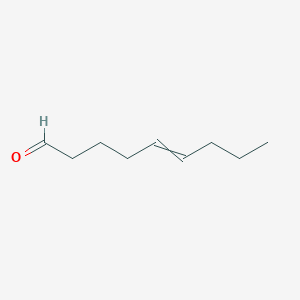
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
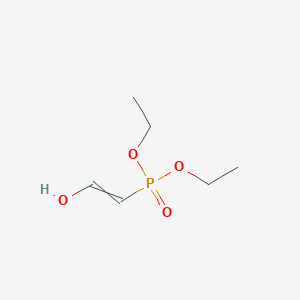
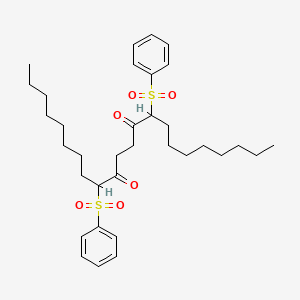
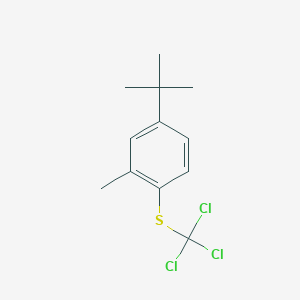
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
